molecular formula C9H4F5NO2 B1530055 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1803832-70-3

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No. B1530055
CAS RN: 1803832-70-3
M. Wt: 253.12 g/mol
InChI Key: TULSKQROKLOVNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound serves as an intermediate in the synthesis of fluvoxamine . Fluvoxamine is a medication that is primarily used for the treatment of obsessive-compulsive disorder (OCD). It is also used to treat major depressive disorder (MDD) and anxiety disorders such as panic disorder and post-traumatic stress disorder (PTSD).


Molecular Structure Analysis

The molecular formula of “4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile” is C9H4F5NO . The molecular weight is 237.13 g/mol .


Physical And Chemical Properties Analysis

This compound is a clear light yellow liquid . It has a boiling point of 193 °C . The specific gravity at 20/20 is 1.31 , and the refractive index is 1.45 .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)7(3-6)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULSKQROKLOVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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